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Introduction
Sulfur monoxide (SO) is a highly reactive diatomic molecule that serves as a valuable reagent

in organic synthesis for the direct introduction of a sulfur atom into organic molecules. Its high

reactivity, however, precludes its isolation and storage. Therefore, SO is typically generated in

situ from various precursors, allowing for its immediate reaction with a desired substrate. This

document provides detailed application notes and experimental protocols for the insertion of

sulfur monoxide into the carbon-carbon double and triple bonds of alkenes and alkynes,

respectively, to yield valuable three-membered sulfur-containing heterocycles: thiiranes and

thiirenes. These compounds are important building blocks in medicinal chemistry and materials

science.

SO Insertion into Alkenes: Synthesis of Thiiranes
The reaction of sulfur monoxide with alkenes provides a direct route to thiiranes (also known

as episulfides). Two effective methods for this transformation are highlighted below: a rhodium-

catalyzed sulfur transfer and an organocatalytic two-step approach.

Data Presentation: Synthesis of Thiiranes from Alkenes
Table 1: Rhodium-Catalyzed Synthesis of Thiiranes from Norbornene Derivatives[1][2]
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Entry Alkene Substrate Product Yield (%)

1 Norbornene
exo-2,3-

Epithionorbornane
91

2
5-Norbornene-2-

methanol

exo-2,3-Epithio-5-

norbornenemethanol
85

3
Methyl 5-norbornene-

2-carboxylate

Methyl exo-2,3-

epithio-5-norbornene-

2-carboxylate

88

Table 2: Organocatalytic Two-Step Synthesis of Thiiranes from Styrene Derivatives[1][3][4]

Entry
Alkene
Substrate

Epoxide
Intermediate
Yield (%)

Thiirane
Product

Thiirane Yield
(%)

1 Styrene 95 2-Phenylthiirane 92

2 4-Methylstyrene 93 2-(p-Tolyl)thiirane 90

3
4-

Methoxystyrene
91

2-(4-

Methoxyphenyl)t

hiirane

88

4 4-Chlorostyrene 96

2-(4-

Chlorophenyl)thii

rane

94

5 2-Chlorostyrene 94

2-(2-

Chlorophenyl)thii

rane

91

Experimental Protocols: Synthesis of Thiiranes
Protocol 1: Rhodium-Catalyzed Synthesis of exo-2,3-
Epithionorbornane[1][2]
Materials:
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RhH(PPh₃)₄ (Rhodium catalyst precursor)

1,2-Bis(diphenylphosphino)ethane (dppe)

4-Ethynyltoluene

Norbornene

Elemental Sulfur (S₈)

Acetone (anhydrous)

Argon gas

Procedure:

To a dried Schlenk flask under an argon atmosphere, add RhH(PPh₃)₄ (5 mol%), dppe (10

mol%), and 4-ethynyltoluene (10 mol%).

Add anhydrous acetone to dissolve the components.

To this solution, add norbornene (1.0 mmol) and elemental sulfur (1.2 mmol).

The reaction mixture is heated to reflux under an argon atmosphere for 3 hours.

After cooling to room temperature, the solvent is removed under reduced pressure.

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl

acetate) to afford exo-2,3-epithionorbornane.

Protocol 2: Organocatalytic Two-Step Synthesis of 2-
Phenylthiirane[1][3][4][5]
Step A: Synthesis of Styrene Oxide

Materials:

Styrene
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2,2,2-Trifluoroacetophenone (organocatalyst)

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

Dichloromethane (CH₂Cl₂)

Sodium bicarbonate (NaHCO₃) solution (saturated)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of styrene (1.0 mmol) in dichloromethane (5 mL), add 2,2,2-

trifluoroacetophenone (10 mol%).

Cool the mixture to 0 °C in an ice bath.

Slowly add hydrogen peroxide (1.5 mmol) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction by adding saturated sodium bicarbonate solution.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

Remove the solvent under reduced pressure to obtain styrene oxide, which can be used in

the next step without further purification.

Step B: Synthesis of 2-Phenylthiirane

Materials:

Styrene oxide (from Step A)

Thiourea

Methanol
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Water

Procedure:

Dissolve styrene oxide (1.0 mmol) in methanol (10 mL).

Add thiourea (1.2 mmol) to the solution.

Heat the reaction mixture to reflux for 4 hours.

After cooling, add water to the mixture and extract with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure, and purify the residue by column

chromatography on silica gel (eluent: hexane) to yield 2-phenylthiirane.

SO Insertion into Alkynes: Synthesis of Thiirenes
The insertion of sulfur monoxide into alkynes leads to the formation of highly strained and

reactive thiirenes. Often, the more stable thiirene 1-oxides are isolated. The reaction is

particularly effective with sterically hindered alkynes.

Data Presentation: Synthesis of Thiirene 1-Oxides from
Alkynes[6][7]
Table 3: Synthesis of Thiirene 1-Oxides from Bulky Alkynes
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Entry Alkyne Substrate Product Yield (%)

1 Di-tert-butylacetylene
2,3-Di-tert-

butylthiirene 1-oxide
70

2
Di-(1-

adamantyl)acetylene

2,3-Di-(1-

adamantyl)thiirene 1-

oxide

80

3
1-(1-Adamantyl)-2-

tert-butylacetylene

2-(1-Adamantyl)-3-

tert-butylthiirene 1-

oxide

90

Experimental Protocol: Synthesis of Thiirene 1-
Oxides
Protocol 3: Synthesis of 2,3-Di-tert-butylthiirene 1-
oxide[6][7]
This synthesis proceeds via a dichlorothiirane intermediate which is then hydrolyzed.

Materials:

Di-tert-butylacetylene

Sulfur dichloride (SCl₂)

Dichloromethane (anhydrous)

Aqueous sodium hydroxide (NaOH) solution

Diethyl ether

Anhydrous sodium sulfate (Na₂SO₄)

Argon gas

Procedure:
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To a solution of di-tert-butylacetylene (1.0 mmol) in anhydrous dichloromethane (10 mL)

under an argon atmosphere at 0 °C, add sulfur dichloride (1.1 mmol) dropwise.

Stir the reaction mixture at 0 °C for 1 hour. The formation of 2,3-di-tert-butyl-2,3-

dichlorothiirane occurs.

Carefully add an aqueous solution of sodium hydroxide (10%) to the reaction mixture and stir

vigorously for 2 hours at room temperature.

Separate the organic layer, and extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure, and purify the crude product by column

chromatography on silica gel to afford 2,3-di-tert-butylthiirene 1-oxide.

Reaction Mechanisms and Visualizations
The insertion of sulfur monoxide into alkenes and alkynes is believed to proceed through a

concerted [2+1] cycloaddition mechanism, although stepwise radical mechanisms can also be

involved depending on the spin state of the sulfur monoxide (singlet or triplet).

Signaling Pathways and Experimental Workflows
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General Mechanism for SO Insertion

Alkene + SO

Alkyne + SO

Alkene

Transition State

SO

Thiirane[2+1] Cycloaddition

Alkyne

Transition State

SO

Thiirene[2+1] Cycloaddition

Click to download full resolution via product page

Caption: General mechanism for SO insertion into alkenes and alkynes.
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Organocatalytic Thiirane Synthesis Workflow

Start: Alkene

Step 1: Epoxidation
(2,2,2-Trifluoroacetophenone, H₂O₂)

Epoxide Intermediate

Step 2: Sulfurization
(Thiourea)

End: Thiirane

Click to download full resolution via product page

Caption: Workflow for the organocatalytic synthesis of thiiranes.

Rhodium-Catalyzed Sulfur Transfer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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